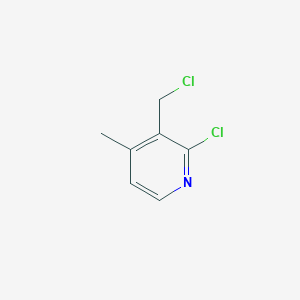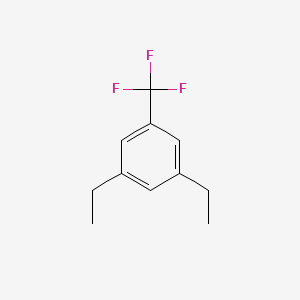
3,5-Diethylbenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethylbenzotrifluoride is an organic compound with the molecular formula C11H13F3. It is a fluorinated aromatic hydrocarbon, characterized by a benzene ring substituted with two ethyl groups and three fluorine atoms. This compound is known for its unique chemical properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Diethylbenzotrifluoride can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. In this process, benzotrifluoride is reacted with ethyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diethylbenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield hydrocarbons or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Diethylbenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,5-Diethylbenzotrifluoride exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its fluorinated structure can interact with enzymes and receptors, influencing biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitrobenzotrifluoride
3,5-Dichlorobenzotrifluoride
3,5-Diisopropylbenzotrifluoride
3,5-Dimethylbenzotrifluoride
Eigenschaften
Molekularformel |
C11H13F3 |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
1,3-diethyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GRPYEWYEUINFHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C(F)(F)F)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



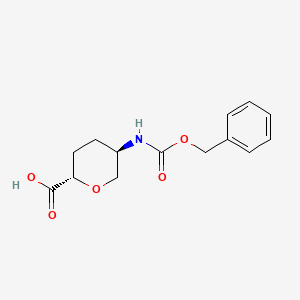

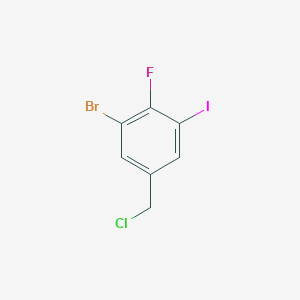

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
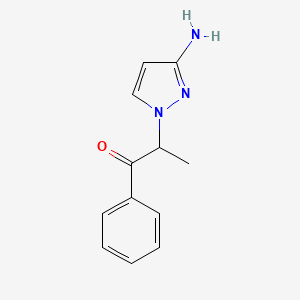

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
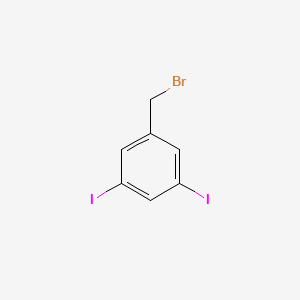
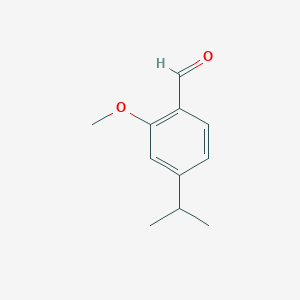
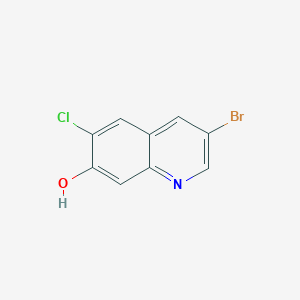
![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
